(R)-1-(3-(2-Aminoethoxy)phenyl)-3-(3,4-dimethoxyphenyl)propyl (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate hydrochloride
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Overview
Description
®-1-(3-(2-Aminoethoxy)phenyl)-3-(3,4-dimethoxyphenyl)propyl (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, ether, and ester groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(2-Aminoethoxy)phenyl)-3-(3,4-dimethoxyphenyl)propyl (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate hydrochloride typically involves multi-step organic reactions. The process may include:
Formation of the Aminoethoxy Phenyl Intermediate: This step involves the reaction of a phenol derivative with an aminoethoxy group under basic conditions.
Coupling with Dimethoxyphenyl Propyl Group: The intermediate is then coupled with a dimethoxyphenyl propyl group using a suitable coupling reagent such as DCC (Dicyclohexylcarbodiimide).
Formation of the Piperidine Carboxylate: The final step involves the reaction of the coupled product with a piperidine carboxylate derivative under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The amino and ether groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine
In medicine, the compound may be explored for its potential therapeutic properties. It could be investigated as a candidate for drug development, particularly for targeting specific molecular pathways.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-1-(3-(2-Aminoethoxy)phenyl)-3-(3,4-dimethoxyphenyl)propyl (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-(2-Aminoethoxy)phenyl)-3-(3,4-dimethoxyphenyl)propyl (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate
- (S)-1-(3-(2-Aminoethoxy)phenyl)-3-(3,4-dimethoxyphenyl)propyl ®-1-(®-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate
Uniqueness
The uniqueness of ®-1-(3-(2-Aminoethoxy)phenyl)-3-(3,4-dimethoxyphenyl)propyl (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate hydrochloride lies in its specific stereochemistry and functional groups
Properties
Molecular Formula |
C38H51ClN2O9 |
---|---|
Molecular Weight |
715.3 g/mol |
IUPAC Name |
[(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C38H50N2O9.ClH/c1-7-29(27-23-34(45-4)36(47-6)35(24-27)46-5)37(41)40-19-9-8-13-30(40)38(42)49-31(26-11-10-12-28(22-26)48-20-18-39)16-14-25-15-17-32(43-2)33(21-25)44-3;/h10-12,15,17,21-24,29-31H,7-9,13-14,16,18-20,39H2,1-6H3;1H/t29-,30-,31+;/m0./s1 |
InChI Key |
USFASFFJNVTMBT-NCGIGHJESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN.Cl |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN.Cl |
Origin of Product |
United States |
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